Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif has been achieved using engineered Candida antarctica lipase B . The best results were achieved at 30 °C with 20% n-butanol as a cosolvent, resulting in an optimal resolution (e.e. s 97%, E = 278) at 50 mM substrate concentration .Molecular Structure Analysis
The structure of the sulfonamide derivatives was determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed .Scientific Research Applications
Synthesis of Azulene-Containing Compounds
Azulene-containing 1,3-dioxanes were synthesized by condensing azulene-1-carbaldehydes with Meldrum's acid. The process involved electrophilic reactions and acylation, leading to the production of products like 4H-1,3-benzodioxin-4-ones with azulen-1-yl moieties. However, the reactivity of the generated C=C bond was found to be restricted, indicating a unique molecular polarization and reaction pathway for these compounds (Razus et al., 2009).
Conformationally-Restricted 1,3-Dioxanes Synthesis
Research has delved into synthesizing conformationally-restricted 1,3-dioxanes with an axially-oriented phenyl moiety. The synthesis involved complex processes like intramolecular transacetalization and cyclization, leading to the formation of tricyclic structures with potential implications in chemical and pharmaceutical fields (Asare-Nkansah & Wünsch, 2016).
Biocatalytic Production of Chiral Building Blocks
A study explored the use of indole-3-acetamide hydrolase from Alcaligenes faecalis for the efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid. These enantiomers are crucial chiral synthons for the enantiospecific synthesis of various therapeutic agents. The biocatalyst exhibited high activity, making it a promising method for producing industrially important molecules (Mishra et al., 2016).
Biological and Medicinal Applications
Antibacterial Activity of 1,4-Benzoxazine Analogues
Compounds derived from 1,4-benzoxazine were synthesized and evaluated for their antibacterial activity against various strains, including E. coli, Staphylococcus aureus, and others. Certain compounds displayed significant activity, suggesting potential use in developing new antibacterial agents (Kadian et al., 2012).
properties
IUPAC Name |
azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5.H3N/c12-11(13)7-14-5-8-6-15-9-3-1-2-4-10(9)16-8;/h1-4,8H,5-7H2,(H,12,13);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCZGQXSRHIBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)COCC(=O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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